Cyclopentanesulfonyl fluoride

Description

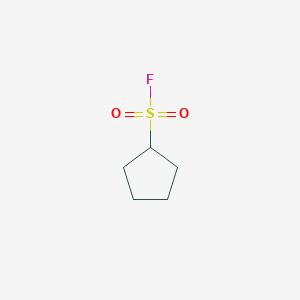

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYCLVRWBXFHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307819 | |

| Record name | Cyclopentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2674-37-5 | |

| Record name | Cyclopentanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2674-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2674-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cyclopentanesulfonyl Fluoride and Its Derivatives

Direct Fluorosulfonylation Strategies for Cyclopentane (B165970) Systems

Direct C(sp³)-H fluorosulfonylation represents a highly atom-economical approach to synthesizing cyclopentanesulfonyl fluoride (B91410). This strategy avoids the pre-functionalization of the cyclopentane ring, thereby shortening the synthetic sequence. Various approaches, including radical-mediated, electrophilic, and oxidative methods, have been developed to achieve this transformation.

Radical-mediated pathways have emerged as a powerful tool for the direct C(sp³)-H fluorosulfonylation of alkanes. These methods typically involve the generation of a sulfonyl radical which then abstracts a hydrogen atom from the alkane, followed by trapping of the resulting alkyl radical with a fluorine source.

A notable advancement in this area is the photocatalytic C(sp³)-H fluorosulfonylation of unactivated alkanes. This method utilizes an iridium-based photocatalyst to activate a fluorosulfonylating reagent in the presence of a hydrogen atom transfer (HAT) catalyst. The process is initiated by the photoexcitation of the iridium catalyst, which then engages in a single-electron transfer with the fluorosulfonylating agent. The resulting radical species then participates in the HAT process with the alkane substrate. A key aspect of this methodology is its ability to proceed under mild conditions with high functional group tolerance.

Another significant approach involves the use of sulfuryl fluoride (SO₂F₂) in the presence of a radical initiator. This method allows for the direct conversion of C(sp³)-H bonds to the corresponding sulfonyl fluorides. The reaction is often initiated by light or a chemical radical initiator, which facilitates the generation of the key fluorosulfonyl radical (•SO₂F). The selectivity of this process can be influenced by the nature of the substrate and the reaction conditions.

Recent research has also explored the use of N-alkoxy-2-pyridones as radical precursors for the C(sp³)-H fluorosulfonylation of alkanes. This methodology leverages the generation of alkyl radicals from the corresponding N-alkoxy-2-pyridones, which then react with a sulfur dioxide surrogate and a fluorine source to yield the desired sulfonyl fluoride.

| Methodology | Catalyst/Initiator | Key Features |

| Photocatalytic C(sp³)-H Fluorosulfonylation | Iridium-based photocatalyst and HAT catalyst | Mild reaction conditions, high functional group tolerance. |

| Direct Fluorosulfonylation with SO₂F₂ | Light or chemical radical initiator | Utilizes readily available sulfuryl fluoride. |

| N-Alkoxy-2-pyridone Mediated Fluorosulfonylation | Radical initiator | Generates alkyl radicals from stable precursors. |

Electrophilic C-H functionalization offers an alternative pathway for the direct fluorosulfonylation of cyclopentane. These methods typically employ highly reactive electrophilic fluorosulfonylating reagents that can directly attack the C-H bond, often facilitated by a strong acid or a Lewis acid catalyst.

One such approach involves the use of fluorosulfonic acid (FSO₃H) in the presence of a suitable catalyst. The strong acidity of fluorosulfonic acid can promote the protonation of the alkane, leading to a pentacoordinate carbocation intermediate that can then react to form the sulfonyl fluoride. However, these methods often require harsh reaction conditions and may suffer from a lack of selectivity.

Oxidative fluorosulfonylation methods provide another avenue for the direct conversion of C-H bonds to C-SO₂F bonds. These pathways often involve the generation of a reactive intermediate through an oxidative process, which then reacts with a source of sulfur dioxide and fluoride.

Photocatalysis has been successfully applied to the oxidative C(sp³)-H fluorosulfonylation of alkanes. In one example, a photocatalyst is used to oxidize the alkane substrate, generating a carbocation intermediate. This intermediate is then trapped by sulfur dioxide and a fluoride source to afford the desired sulfonyl fluoride. This method offers a greener alternative to traditional oxidative methods that often rely on stoichiometric amounts of harsh oxidants.

Electrochemical synthesis has also emerged as a powerful tool for oxidative C-H functionalization. In an electrochemical approach, the alkane substrate is oxidized at the anode to generate a radical cation, which then reacts with sulfur dioxide and a fluoride source present in the electrolyte. This method allows for precise control over the reaction conditions by tuning the applied potential and can often be performed without the need for chemical oxidants.

Conversion-Based Synthesis from Precursors

In addition to direct C-H functionalization, cyclopentanesulfonyl fluoride can be synthesized from various precursors that already contain the cyclopentylsulfonyl moiety. These conversion-based methods are often reliable and high-yielding, making them attractive for large-scale synthesis.

One of the most common methods for the synthesis of sulfonyl fluorides is the halogen exchange (HALEX) reaction of the corresponding sulfonyl chlorides. This transformation is typically achieved by treating the sulfonyl chloride with a nucleophilic fluoride source.

A variety of fluoride reagents can be employed for this purpose, including alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). The reaction is often carried out in a polar aprotic solvent, and the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly enhance the reaction rate and yield.

More recently, the use of sulfonyl-activated fluoride reagents has been shown to be highly effective for the conversion of sulfonyl chlorides to sulfonyl fluorides. These reagents are often more soluble in organic solvents and can provide milder reaction conditions compared to traditional inorganic fluorides.

| Fluoride Reagent | Catalyst/Additive | Key Features |

| Potassium Fluoride (KF) | Phase-transfer catalyst | Cost-effective and readily available. |

| Cesium Fluoride (CsF) | None | Higher reactivity compared to KF. |

| Sulfonyl-activated Fluoride Reagents | None | Mild reaction conditions, good solubility. |

This compound can also be prepared from cyclopentanesulfonic acid or its corresponding salts. This transformation typically involves the activation of the sulfonic acid or sulfonate, followed by treatment with a fluoride source.

One common method involves the conversion of the sulfonic acid to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride, followed by a halogen-exchange reaction as described above.

Alternatively, direct conversion of sulfonic acids to sulfonyl fluorides can be achieved using reagents such as cyanuric fluoride or PyFluor. These reagents offer a one-step procedure under relatively mild conditions. The transformation of sulfonate salts, such as sodium cyclopentanesulfonate, can also be accomplished using similar activating agents in the presence of a fluoride source.

Derivatization from Thiols and Disulfides

The conversion of thiols and disulfides into sulfonyl fluorides represents a direct and valuable transformation. Traditional methods often involve harsh reagents, but modern approaches have focused on milder and more efficient protocols, including oxidative and electrochemical methods.

One common strategy involves the oxidative chlorination of thiols to form sulfonyl chlorides in situ, which are then converted to the corresponding sulfonyl fluorides. For instance, the use of aqueous sodium hypochlorite (B82951) for the oxidation of heteroaromatic thiols, followed by a chloride-fluoride exchange with potassium hydrogen difluoride (KHF₂), provides a route to heteroaryl sulfonyl fluorides. mdpi.com A more recent one-pot protocol utilizes thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) for the oxidative chlorination of a variety of thiols, including aryl, alkyl, benzyl, and heteroaryl thiols, followed by treatment with KHF₂ to yield the desired sulfonyl fluorides. researchgate.net

Another approach employs Selectfluor® as both an oxidant and a fluorine source. The reaction of disulfides with an excess of Selectfluor® in a mixture of acetonitrile (B52724) and water at reflux can produce sulfonyl fluorides in good yields, particularly for substrates with electron-donating groups. mdpi.comccspublishing.org.cn

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl fluorides from thiols and disulfides. acs.orgnih.gov These methods typically avoid the need for external chemical oxidants. acs.org An electrochemical oxidative coupling of various thiols and disulfides with potassium fluoride (KF) has been developed, providing a broad scope that includes alkyl, benzyl, aryl, and heteroaryl derivatives. acs.orgresearchgate.net The reaction is performed in an undivided cell, often using a graphite (B72142) anode and a stainless-steel or iron cathode, with pyridine (B92270) sometimes added as a mediator or phase-transfer catalyst. mdpi.comacs.orgresearchgate.net This electrochemical approach is not only mild and environmentally benign but has also been successfully adapted to flow chemistry, significantly reducing reaction times. tue.nlresearchgate.nettue.nl

Table 1: Synthesis of Sulfonyl Fluorides from Thiols and Disulfides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Heteroaryl Thiols | 1. aq. NaOCl; 2. KHF₂ | Heteroaryl Sulfonyl Fluorides | N/A | mdpi.com |

| Aryl, Alkyl, Benzyl, Heteroaryl Thiols | 1. SOCl₂, H₂O₂; 2. KHF₂ | Corresponding Sulfonyl Fluorides | High | researchgate.net |

| Disulfides (with e⁻-donating groups) | Selectfluor®, MeCN/H₂O, reflux | Arylsulfonyl Fluorides | Good to Excellent | mdpi.comccspublishing.org.cn |

| Thiols or Disulfides | Electrochemical oxidation, KF, pyridine, MeCN/HCl | Corresponding Sulfonyl Fluorides | 19-96 | acs.orgresearchgate.net |

Synthesis from Sulfonamides and Hydrazides

Sulfonamides and sulfonyl hydrazides are readily available compounds that can serve as precursors to sulfonyl fluorides.

A direct method for the synthesis of sulfonyl fluorides from sulfonamides involves activation with a pyrylium (B1242799) tetrafluoroborate (B81430) (Pyry-BF₄) and magnesium chloride (MgCl₂), followed by an in-situ conversion to the sulfonyl fluoride with potassium fluoride (KF). mdpi.comd-nb.inforesearchgate.net This method is notable for its mild conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules. d-nb.inforesearchgate.net

Sulfonyl hydrazides can be converted to sulfonyl fluorides under simple and effective conditions. One method involves the use of Selectfluor® as the fluorinating agent in water at 60 °C, without the need for additives or catalysts. mdpi.com This protocol is applicable to a wide range of substrates, including those with both electron-donating and electron-withdrawing groups, and has been successfully scaled up. mdpi.com A plausible mechanism involves the formation of a sulfonyl radical intermediate. mdpi.com Another approach for the conversion of sulfonyl hydrazides to sulfonyl chlorides or bromides utilizes N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which can then likely undergo halogen exchange to yield the fluoride. mdpi.com

Electrochemical synthesis provides another avenue for the conversion of sulfonyl hydrazides to sulfonyl fluorides. A reported method uses triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source under electrochemical conditions. rsc.org This reaction proceeds in good yields for various sulfonyl hydrazides, with tetra-n-butylammonium iodide (n-Bu₄NI) acting as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. rsc.org

Table 2: Synthesis of Sulfonyl Fluorides from Sulfonamides and Sulfonyl Hydrazides

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Sulfonamides | Pyry-BF₄, MgCl₂, KF, MeCN, 60 °C | Sulfonyl Fluorides | Moderate to Very Good | mdpi.comd-nb.inforesearchgate.net |

| Sulfonyl Hydrazides | Selectfluor®, H₂O, 60 °C | Sulfonyl Fluorides | Moderate to Excellent | mdpi.com |

Catalytic and Emerging Synthetic Approaches

Recent years have witnessed the development of innovative catalytic methods for the synthesis of this compound and its derivatives, offering advantages in terms of efficiency, selectivity, and functional group tolerance. These emerging strategies include photoredox catalysis, electrochemical synthesis, and transition metal-catalyzed reactions.

Photoredox-Catalyzed Fluorosulfonylation

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides under mild conditions. d-nb.infoorganic-chemistry.orgnih.govchemrxiv.org These methods often rely on the generation of radical intermediates. For instance, a mild and scalable preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols has been achieved through photoredox catalysis, involving a halogen atom transfer (XAT) followed by SO₂ capture and fluorination. organic-chemistry.org This method has been successfully implemented in a continuous stirred tank reactor, demonstrating its potential for larger-scale synthesis. organic-chemistry.org

The direct C-H fluorosulfonylation of alkenes represents a highly atom-economical approach. A photoredox-catalyzed protocol for the allylic C-H fluorosulfonylation of alkenes has been developed, providing access to a range of allyl sulfonyl fluorides. chemrxiv.org Furthermore, a three-component aminofluorosulfonylation of unactivated olefins has been achieved by merging photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes, yielding various aliphatic sulfonyl fluorides. nih.gov

A photoinduced, catalyst-free deconstructive fluorosulfonylation of spiro dihydroquinazolinones has also been reported, which proceeds via a nitrogen-centered radical-mediated cascade to afford quinazolin-4(1H)-one-functionalized alkyl sulfonyl fluorides. acs.org

Electrochemical Synthesis Protocols

Electrochemical methods provide a sustainable and efficient alternative for the synthesis of sulfonyl fluorides, often avoiding the need for stoichiometric chemical oxidants. acs.orgnih.govresearchgate.net A variety of starting materials can be employed in these transformations.

The electrochemical oxidative coupling of thiols and disulfides with potassium fluoride is a well-established method for preparing a broad range of sulfonyl fluorides. acs.orgnih.govresearchgate.net This approach is characterized by its mild conditions and has been successfully translated to flow chemistry systems, which can significantly accelerate the reaction. tue.nlresearchgate.nettue.nlresearchgate.net

Sulfonyl hydrazides can also be converted to sulfonyl fluorides electrochemically, using Et₃N·3HF as the fluoride source and n-Bu₄NI as a redox catalyst. rsc.org More recently, a practical electrochemical strategy for the direct synthesis of arenesulfonyl fluorides from nitroarenes has been developed, utilizing an ionic liquid to facilitate the selective reduction and subsequent fluorosulfonylation. rsc.org

Transition Metal-Catalyzed Routes (e.g., Palladium, Copper, Organobismuth)

Transition metal catalysis offers powerful and versatile methods for the construction of C-S bonds and the subsequent formation of sulfonyl fluorides. mdpi.comsioc-journal.cn

Palladium-catalyzed reactions have been instrumental in this area. One of the pioneering methods involves a one-pot, two-step procedure where aryl bromides are cross-coupled with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to form sulfinates in situ, which are then fluorinated. mdpi.com

Copper-catalyzed fluorosulfonylation of arenediazonium salts provides a general and practical route to arenesulfonyl fluorides. organic-chemistry.org This method uses a convenient sulfur dioxide source and KHF₂ as the fluorine source. organic-chemistry.org

A significant recent development is the use of organobismuth catalysts. A Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides from aryl boronic acids has been reported. nih.govnih.govacs.orgresearchgate.net This reaction proceeds through a redox-neutral catalytic cycle where the organobismuth(III) catalyst, bearing a bis-aryl sulfone ligand, undergoes transmetalation with the boronic acid, followed by SO₂ insertion into the Bi-C bond. nih.govnih.govacs.orgresearchgate.net The resulting bismuth sulfinate is then oxidized with Selectfluor® to yield the aryl sulfonyl fluoride. nih.govnih.govacs.orgresearchgate.net This protocol exhibits excellent functional group tolerance and provides good to excellent yields for a wide range of aryl and heteroaryl boronic acids. nih.govnih.govacs.orgresearchgate.net

Table 3: Transition Metal-Catalyzed Synthesis of Sulfonyl Fluorides

| Catalyst System | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Palladium | Aryl Bromides, DABSO | One-pot, two-step procedure via in-situ sulfinate formation. | mdpi.com |

| Copper | Arenediazonium Salts, SO₂ source, KHF₂ | General and practical for arenesulfonyl fluorides. | organic-chemistry.org |

Flow Chemistry and Scalability Considerations in this compound Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. tue.nlresearchgate.nettue.nlorganic-chemistry.orgresearchgate.netnih.gov

The electrochemical synthesis of sulfonyl fluorides from thiols has been successfully adapted to a continuous-flow protocol. tue.nlresearchgate.nettue.nlresearchgate.net This approach dramatically reduces reaction times from hours in batch to mere minutes in flow, while also demonstrating scalability. tue.nlresearchgate.nettue.nl The flow setup can also be telescoped, allowing for the immediate use of the synthesized sulfonyl fluoride in a subsequent reaction, such as a SuFEx (Sulfur(VI) Fluoride Exchange) reaction, without intermediate purification. tue.nlresearchgate.nettue.nl

Photoredox-catalyzed syntheses of alkyl sulfonyl fluorides have also been shown to be scalable using flow chemistry. organic-chemistry.org The use of a cascade of continuous stirred tank reactors (CSTRs) has enabled the gram-scale synthesis of these compounds under mild, user-friendly conditions. organic-chemistry.org An ultrafast flow synthesis of functionalized benzenesulfonyl fluorides using aryllithium intermediates has also been developed, with reaction times as short as 0.016 seconds. nih.gov These examples highlight the potential of flow chemistry to enable the safe, efficient, and scalable production of this compound and its derivatives.

Reactivity and Mechanistic Investigations of Cyclopentanesulfonyl Fluoride

Nucleophilic Substitution Reactions of the Sulfonyl Fluoride (B91410) Group (SuFEx Reactivity)

The sulfonyl fluoride moiety is characterized by a strong, thermodynamically stable sulfur-fluorine (S-F) bond, which makes it resistant to hydrolysis and reduction compared to other sulfonyl halides like sulfonyl chlorides. claremont.edusigmaaldrich.com This stability, combined with its capacity for selective reaction under specific conditions, forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been recognized as a next-generation click reaction. sigmaaldrich.comdigitellinc.comaccessscience.com SuFEx reactions involve the exchange of the fluoride on a hexavalent sulfur center with an incoming nucleophile, providing a reliable method for connecting molecular fragments. acs.orgnih.gov Unlike sulfonyl chlorides, sulfonyl fluorides react chemoselectively at the sulfur atom, avoiding side reactions and producing only sulfonylation products. sigmaaldrich.com This unique balance of stability and reactivity makes sulfonyl fluorides like cyclopentanesulfonyl fluoride valuable reagents in diverse fields, including drug discovery and materials science. sigmaaldrich.comdigitellinc.com

This compound readily undergoes nucleophilic substitution with various oxygen and nitrogen nucleophiles to form stable sulfonate esters and sulfonamides, respectively. These reactions are central to SuFEx chemistry and are often facilitated by appropriate catalysts or bases. acs.org The reaction with amines, for instance, is a common method for synthesizing sulfonamides. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reaction can be promoted. Studies have shown that deprotonation of the N-nucleophile can control the reaction's course; neutral amines may react at other sites, whereas amine anions preferentially attack the sulfonyl group. bohrium.com

Similarly, O-nucleophiles such as phenols and alcohols react with sulfonyl fluorides to yield sulfonate esters. Aliphatic sulfonyl fluorides are particularly effective SuFEx agents due to their moderate reactivity, which allows them to tolerate a wide range of functional groups and aqueous conditions. enamine.net The latent reactivity of the sulfonyl fluoride group towards nucleophilic amino acid residues like tyrosine, lysine, serine, and histidine has significant implications in chemical biology for creating covalent inhibitors and probes. nih.gov

Table 1: Representative SuFEx Reactions with O- and N-Nucleophiles

| Nucleophile | Product Type | Catalyst/Conditions | Significance |

| Amines (R-NH₂) | Sulfonamide | Base (e.g., LiHMDS, DBU) | Forms stable sulfonamide linkages, crucial in pharmaceuticals. bohrium.com |

| Alcohols (R-OH) | Sulfonate Ester | Base (e.g., Et₃N) | Creates sulfonate ester connections. nih.gov |

| Phenols (Ar-OH) | Aryl Sulfonate Ester | Base / Silyl (B83357) Ether | Used in synthesis and polymer chemistry. accessscience.com |

| Amino Acid Residues | Covalent Adduct | Physiological pH | Enables covalent labeling and inhibition of proteins. acs.orgnih.gov |

The utility of sulfonyl fluorides extends to transition metal-catalyzed reactions. While the S-F bond is generally resistant to cleavage under transition-metal catalysis, derivatives of this compound, particularly unsaturated analogues, can serve as effective cross-coupling partners. mdpi.com For example, cyclic alkenylsulfonyl fluorides, which can be prepared from the corresponding alkenyl triflates via palladium-catalyzed sulfur dioxide insertion, are versatile reagents. nih.gov

These densely functionalized molecules participate in a range of derivatization reactions, including palladium-catalyzed Heck-type couplings. nih.gov A highly regio- and stereoselective Heck-Matsuda method has been developed using aryl diazonium salts and allylsulfonyl fluorides in the presence of a palladium catalyst to construct γ-aryl allylsulfonyl fluorides. researchgate.net This demonstrates that the sulfonyl fluoride group is compatible with palladium catalysis, enabling the synthesis of complex molecules that merge the structural benefits of the cyclopentane (B165970) scaffold with the versatile reactivity of the sulfonyl fluoride hub. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Reactions Involving Sulfonyl Fluoride Derivatives

| Reaction Type | Coupling Partners | Catalyst System | Product |

| Heck-Matsuda | Alkenylsulfonyl Fluoride + Aryl Diazonium Salt | Pd(OAc)₂ / PPh₃ | γ-Aryl Alkenylsulfonyl Fluoride researchgate.net |

| Suzuki-Miyaura | Phenol (via in situ nonaflation) + Boronic Acid | Pd₂(dba)₃ / SPhos | Biaryl organic-chemistry.org |

| Sonogashira | Phenol (via in situ nonaflation) + Phenylacetylene | Pd₂(dba)₃ / XPhos | Diarylacetylene organic-chemistry.org |

The high stability of the S-F bond (approximately 40 kcal/mol stronger than the S-Cl bond in analogous aryl sulfonyl halides) necessitates specific activation for nucleophilic substitution to occur. claremont.edu Several strategies have been developed to increase the electrophilicity of the sulfur atom and facilitate the reaction.

Lewis Base Catalysis : Nitrogenous Lewis bases such as tertiary amines, amidines, and guanidines can activate the sulfonyl fluoride. nih.gov The catalytic activity generally correlates with the pKaH value of the base. nih.gov

Lewis Acid Catalysis : Lewis acids can form adducts with the sulfonyl oxygens or the fluorine atom, increasing the susceptibility of the sulfur center to nucleophilic attack. claremont.edu For example, calcium triflimide [Ca(NTf₂)₂] has been shown to effectively activate sulfonyl fluorides for the synthesis of sulfonamides from a wide array of amines. claremont.edu

Proton/Silicon Activation : Protons or silicon centers can activate the exchange of S-F bonds for S-O bonds, facilitating the formation of functional products like sulfonate esters. acs.org

Computational studies suggest that the mechanism of substitution can vary. For arenesulfonyl chlorides, the chloride-chloride exchange proceeds via a single transition state consistent with an Sₙ2 mechanism. mdpi.com In contrast, the analogous fluoride exchange in benzenesulfonyl fluoride is calculated to proceed through a stepwise addition-elimination mechanism involving a difluorosulfurandioxide intermediate. mdpi.com This mechanistic dichotomy highlights the unique role of the fluorine atom in dictating the reaction pathway at a tetrahedral sulfur center.

Radical Reactions and Reductive Pathways of this compound

Beyond their role as electrophiles, sulfonyl fluorides can be converted into sulfur(VI) radicals, opening up new synthetic possibilities. nih.gov This transformation is challenging due to the strong S-F bond and the high reduction potential of sulfonyl fluorides. nih.gov A successful strategy involves the cooperative use of an organosuperbase and photoredox catalysis. nih.gov The base, such as DBU, first activates the sulfonyl fluoride to form a highly active intermediate. nih.gov Under blue LED irradiation, this intermediate is reduced by a photocatalyst, leading to the release of a sulfonyl radical (RSO₂•). nih.gov

These generated cyclopentanesulfonyl radicals can then participate in various radical reactions, such as addition to alkenes to form vinyl sulfones. nih.gov This dual activation platform dramatically expands the synthetic utility of sulfonyl fluorides beyond traditional SuFEx chemistry. nih.gov

Furthermore, the generation of fluorosulfonyl radicals (•SO₂F) from precursors like SO₂F₂ gas or bench-stable fluorosulfonylating reagents provides a direct and efficient pathway for the synthesis of sulfonyl fluorides through radical additions. digitellinc.comrsc.org For instance, a trifluoromethyl radical can react with allylsulfonyl fluoride, leading to β-fragmentation that generates a fluorosulfonyl radical. nih.gov This radical can then add to alkynes, enabling the vicinal addition of a fluorosulfonyl group and a trifluoromethyl group to construct highly functionalized tetra-substituted alkenes. nih.gov

Transformations Involving the Cyclopentane Ring System

The sulfonyl fluoride group is sufficiently stable to withstand a variety of reaction conditions, allowing for chemical modifications to be performed on the cyclopentane ring itself.

The robust nature of the sulfonyl fluoride moiety allows it to be carried through multi-step synthetic sequences aimed at modifying the carbocyclic core. This enables the introduction of functionality and the control of stereochemistry on the cyclopentane ring. For example, functionalized cyano-substituted cyclopropanes bearing a sulfonyl fluoride group can be accessed with both cis and trans relative configurations via Corey-Chaykovsky cyclopropanation reactions. rsc.org This protocol proceeds under mild conditions with good functional group compatibility, demonstrating that the sulfonyl fluoride can be retained while complex architecture is built around it. rsc.org

Additionally, cyclic alkenylsulfonyl fluorides, which contain an endocyclic double bond, serve as platforms for further functionalization. nih.gov These substrates can undergo base-catalyzed conjugate addition with soft nucleophiles like thiols, or the double bond can be hydrogenated to access the saturated this compound derivative without affecting the S-F bond. nih.gov Such transformations are valuable for creating sp³-rich molecules, which are increasingly sought after in medicinal chemistry. nih.gov

Cycloaddition and Pericyclic Reactions

For context, related compounds have been shown to participate in various cycloaddition reactions. For instance, ethenesulfonyl fluoride has been utilized in [2+2] photocycloadditions to construct cyclobutane-fused pyridinyl sulfonyl fluorides. It has also been shown to react with dimethyl diazomalonate in a 1,3-dipolar cycloaddition, which, after nitrogen extrusion, leads to the formation of cyclopropane (B1198618) and cyclobutane (B1203170) derivatives. Pericyclic reactions, a class of concerted reactions involving a cyclic transition state, are also a theoretical possibility for suitably functionalized derivatives of this compound, though no specific examples have been documented.

Without direct experimental studies, the potential for this compound to act as a reactant in these reaction types remains speculative. Further research would be necessary to elucidate its reactivity profile under various thermal and photochemical conditions and with a range of dienes, dipoles, and other pericyclic reaction partners.

Stability and Degradation in Reaction Media

Detailed experimental studies on the stability and degradation of this compound in various reaction media are limited in the current body of scientific literature. However, general characteristics of the sulfonyl fluoride functional group can provide some insights into its expected behavior.

Sulfonyl fluorides as a class are generally recognized for their significant stability, particularly when compared to other sulfonyl halides like sulfonyl chlorides. This stability is attributed to the strong sulfur-fluorine bond. They typically exhibit a notable resistance to hydrolysis under neutral aqueous conditions.

While specific data for this compound is not available, studies on other sulfonyl fluorides, primarily aryl derivatives, have provided some general stability trends. For instance, the stability of aryl sulfonyl fluorides in aqueous buffers can be influenced by pH and the presence of substituents on the aromatic ring. While generally stable, some substituted benzamide-sulfonyl fluorides have shown limited stability in buffer solutions. It has been anecdotally noted that some alkyl sulfonyl fluorides may possess a degree of instability.

The degradation of this compound in specific reaction media would likely depend on the conditions employed, such as temperature, pH, and the presence of strong nucleophiles or catalysts. Potential degradation pathways could involve nucleophilic attack at the sulfur atom, leading to the displacement of the fluoride ion. However, without dedicated studies, the specific conditions under which this compound degrades and the resulting products remain to be determined.

Applications of Cyclopentanesulfonyl Fluoride in Advanced Chemical Synthesis and Materials Science

Cyclopentanesulfonyl Fluoride (B91410) as a Versatile Synthetic Reagent

The reactivity of the sulfonyl fluoride group, combined with the cyclic cyclopentyl moiety, makes cyclopentanesulfonyl fluoride a valuable building block for a variety of organic transformations. Its utility spans from the synthesis of intricate organic molecules to the late-stage functionalization of drug candidates.

Precursor for Complex Organic Building Blocks

While specific examples detailing the use of this compound as a precursor for complex organic building blocks are not extensively documented in publicly available literature, the analogous compound, cyclopropanesulfonyl chloride, has been utilized in the synthesis of inhibitors for the TNF-α converting enzyme (TACE) sigmaaldrich.com. This suggests the potential for this compound to serve a similar role in accessing novel, sp³-rich molecular scaffolds that are of high interest in medicinal chemistry due to their three-dimensional character. The cyclopentyl ring offers a distinct conformational profile compared to other cycloalkanes, which can be exploited to fine-tune the biological activity and physicochemical properties of the target molecules.

Formation of Sulfonamides and Sulfonic Esters

This compound readily reacts with primary and secondary amines to form the corresponding cyclopentanesulfonamides. This transformation is a cornerstone of its application in medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. The reaction typically proceeds under basic conditions, where the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride and displacing the fluoride ion.

Similarly, this compound can react with alcohols to yield sulfonic esters. These esters are valuable intermediates in organic synthesis, often serving as leaving groups in nucleophilic substitution reactions. The formation of sulfonic esters from sulfonyl fluorides and alcohols can be promoted by the use of a base to deprotonate the alcohol, thereby increasing its nucleophilicity.

The general conditions for these reactions are summarized in the table below:

| Reaction Type | Reactants | General Conditions | Product |

| Sulfonamide Formation | This compound, Primary or Secondary Amine | Basic conditions (e.g., organic or inorganic base) | Cyclopentanesulfonamide |

| Sulfonic Ester Formation | This compound, Alcohol | Basic conditions | Cyclopentanesulfonic Ester |

A notable advantage of using sulfonyl fluorides over the more traditional sulfonyl chlorides is their generally higher stability and more controlled reactivity, which can lead to cleaner reactions and higher yields, particularly with sensitive substrates.

Role in the Synthesis of Heterocyclic Frameworks

The incorporation of the cyclopentanesulfonyl group into heterocyclic frameworks can significantly influence the biological activity of the resulting molecules. While direct examples of this compound being used as a reactant to form the core of a heterocyclic ring are not prevalent, it is frequently used to introduce the cyclopentanesulfonyl moiety as a substituent onto pre-existing heterocyclic systems. This is typically achieved through the reaction of this compound with a nucleophilic site on the heterocycle, such as an amine or hydroxyl group, to form a sulfonamide or sulfonic ester linkage, respectively.

Nitrogen-containing heterocycles are of particular importance in medicinal chemistry, and the attachment of a cyclopentanesulfonyl group can modulate properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing the drug-like characteristics of the molecule nih.govmdpi.com.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis wikipedia.org. This approach allows for the rapid generation of a library of analogues of a lead compound, facilitating the exploration of structure-activity relationships. The chemoselective reactivity of the sulfonyl fluoride group makes this compound an attractive reagent for LSF.

Due to its stability to many common reaction conditions, the this compound moiety can be carried through a synthetic sequence and then selectively reacted with a suitable nucleophile in the final steps. This allows for the precise installation of the cyclopentanesulfonyl group onto a drug-like scaffold, potentially improving its pharmacological profile. While specific, documented examples of LSF using this compound are limited, the principles of this strategy are well-established for other sulfonyl fluorides in the modification of bioactive compounds nih.gov.

Contributions to Polymer Science and Functional Materials

The unique properties of the sulfonyl fluoride group also lend themselves to applications in polymer chemistry, where it can be used to create functional materials with tailored properties.

Synthesis of Sulfonyl Fluoride-Containing Polymers

Polymers bearing sulfonyl fluoride groups are of interest for a variety of applications, including as reactive membranes and for post-polymerization modification. While the direct polymerization of a monomer containing a this compound group is not widely reported, the general strategy involves the synthesis of a monomer bearing the sulfonyl fluoride moiety, followed by its polymerization.

For example, vinyl-based monomers containing a sulfonyl fluoride group can be polymerized via free-radical polymerization to yield a polymer with pendant sulfonyl fluoride groups along the backbone chemrxiv.orgchemrxiv.org. These pendant groups can then be further functionalized through reaction with various nucleophiles, allowing for the creation of a wide range of functional polymers from a single polymer precursor. This approach offers a high degree of versatility in the design of new materials.

The table below outlines a general synthetic approach for such polymers:

| Step | Description |

| 1. Monomer Synthesis | A polymerizable group (e.g., vinyl) is attached to a molecule containing a this compound moiety. |

| 2. Polymerization | The synthesized monomer is polymerized, often via a radical mechanism, to form a polymer backbone with pendant this compound groups. |

| 3. Post-Polymerization Modification | The sulfonyl fluoride groups on the polymer are reacted with nucleophiles to introduce new functionalities. |

This methodology allows for the preparation of polymers with a high density of functional groups, which can be useful for applications such as ion-exchange resins, catalysts, and materials for biomedical applications.

Integration into Ionic Liquids and Electrolytes

The unique electrochemical properties of the sulfonyl fluoride moiety have led to its integration into novel ionic liquids (ILs) and electrolyte formulations, particularly for high-performance energy storage devices. The incorporation of structures like this compound into the cation or anion of an ionic liquid can significantly enhance the electrochemical stability and performance of the resulting electrolyte.

Recent research has focused on developing ILs with a sulfonyl fluoride motif for use in high-voltage rechargeable lithium-metal batteries. nih.gov The high electronegativity of the SO2F group contributes to increased anodic stability, a critical factor for next-generation batteries operating at higher voltages. nih.gov It is hypothesized that the sulfonyl fluoride group also promotes more favorable solvation of lithium ions, potentially leading to improved performance in lithium-metal batteries. nih.gov

For instance, a "full fluorosulfonyl" electrolyte system has been shown to be compatible with both the lithium metal anode and the metal-oxide cathode, a crucial combination for the development of stable, high-voltage rechargeable batteries. nih.gov These electrolytes can enable a highly reversible Li metal anode with an excellent initial coulombic efficiency that rapidly approaches 99%. nih.gov This high reversibility is achieved without requiring high salt concentrations, thus avoiding common issues like high viscosity, poor wettability, and increased cost. nih.gov

The properties of sulfonyl fluoride-containing ILs make them promising candidates for electrolytes in advanced battery systems. Their high ionic conductivity, resulting from the high charge density of the SO2F group, combined with enhanced stability, addresses key limitations of conventional organic solvent-based electrolytes. nih.govresearchgate.net

Table 1: Properties and Advantages of Sulfonyl Fluoride-Based Electrolytes

| Property | Advantage in Electrolyte Systems | Research Finding |

|---|---|---|

| High Anodic Stability | Enables compatibility with high-voltage cathodes, increasing battery energy density. | The high electronegativity of the SO2F motif contributes to enhanced stability at the anode. nih.gov |

| Improved Li+ Solvation | Facilitates efficient lithium ion transport and plating/stripping processes. | Sulfonyl fluoride moieties are hypothesized to create a favorable solvation environment for lithium ions. nih.gov |

| High Ionic Conductivity | Reduces internal resistance and improves power density of the battery. | The high charge density associated with the SO2F group can lead to increased ionic conductivity. nih.gov |

| Stable Solid-Electrolyte Interphase (SEI) | Prevents electrolyte decomposition and dendrite formation on the lithium metal anode. | Fluorosulfonyl-containing electrolytes can form a sturdy SEI, enhancing battery safety and lifespan. nih.gov |

Surface Modification and Coating Applications

The sulfonyl fluoride group is a versatile functional handle for the surface modification of a wide range of materials. Its unique reactivity is leveraged in "click chemistry," specifically the Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, to covalently bond molecules to surfaces, altering their chemical and physical properties. While research may not always specify this compound, the principles apply to organosulfonyl fluorides in general.

A prominent application is the functionalization of carbon surfaces. Technologies that enable surface modification are critical for developing new functional materials. nih.gov The SuFEx reaction has been successfully used to modify carbon fibers, where a sulfur(VI) fluoride moiety is installed on the surface. nih.gov This "SuFEx-able" surface can then react with other molecules, such as aryl silyl (B83357) ethers, to form stable sulfate (B86663) linkages. nih.gov This method has been used to attach pendant amino groups to the fiber surface, resulting in a significant improvement of up to 130% in interfacial shear strength when used in an epoxy resin composite. nih.gov

This strategy of using sulfonyl fluorides for surface functionalization can be extended to other materials, including polymers like polyvinyl chloride (PVC), an important biomedical material. nih.gov By combining the SuFEx reaction with benzophenone (B1666685) photochemistry, a rapid and simple one-step method for PVC surface functionalization has been developed. nih.gov

Furthermore, fluoride-containing coatings are known to impart valuable properties such as corrosion resistance and controlled biocompatibility. For example, fluoride conversion coatings on magnesium alloys, created using hydrofluoric acid, can significantly increase their corrosion resistance for medical implant applications. mdpi.com Sol-gel coating technology, a method for producing ceramic or glassy coatings from small molecules in solution, represents another avenue where sulfonyl fluoride precursors could be employed to create thin, functional films with tailored properties like wear resistance and electrical insulation. fluorocarbon.co.uknweurope.euaps-coatings.com

Table 2: Applications of Sulfonyl Fluoride Moieties in Surface Modification

| Application Area | Technique | Substrate Material | Resulting Improvement |

|---|---|---|---|

| Composite Materials | Sulfur(VI)-Fluoride Exchange (SuFEx) | Carbon Fiber | Improved interfacial adhesion with epoxy resins. nih.gov |

| Biomaterials | SuFEx combined with Photochemistry | Polyvinyl Chloride (PVC) | Rapid, one-step surface functionalization. nih.gov |

| Medical Implants | Fluoride Conversion Coating | Magnesium Alloys | Enhanced corrosion resistance and biocompatibility. mdpi.com |

| Protective Coatings | Sol-Gel Process | Various (Metals, Glass) | Potential for wear resistance, electrical insulation, and chemical resistance. fluorocarbon.co.ukaps-coatings.com |

Catalytic Roles and Ligand Derivatization

This compound and related alkyl sulfonyl fluorides exhibit significant utility in catalysis and the development of chemical probes and ligands. Their reactivity, particularly the behavior of the sulfonyl fluoride group, allows them to play dual roles in catalytic cycles and act as effective electrophiles for forming covalent bonds with biological macromolecules.

In the realm of catalysis, alkyl sulfonyl fluorides have been identified as effective "ambiphilic" reagents in palladium(II)-catalyzed cyclopropanation of unactivated alkenes. fluorocarbon.co.uk In this context, the sulfonyl fluoride functionality acts as both an acidifying group and an internal oxidant. This dual role is crucial for enabling the successive carbopalladation and oxidative addition steps within the catalytic cycle. fluorocarbon.co.uk This transformation demonstrates broad compatibility with various alkyl sulfonyl fluorides and provides access to valuable cis-substituted cyclopropanes. fluorocarbon.co.uk

Beyond small molecule synthesis, the sulfur(VI) fluoride group is a powerful tool in chemical biology and drug discovery for ligand derivatization. orioncoat.com Sulfonyl fluorides are valuable electrophiles for designing "beyond-cysteine" covalent inhibitors. orioncoat.com Unlike traditional covalent modifiers that primarily target cysteine residues, the sulfonyl fluoride moiety can react with a broader range of nucleophilic amino acids, including lysine, tyrosine, and serine. orioncoat.com This expanded reactivity opens up opportunities to target a larger portion of the proteome. orioncoat.com

Screening libraries of reactive fragments containing the sulfonyl fluoride group has proven to be an efficient strategy for discovering novel ligands for proteins of interest. orioncoat.com This approach allows for the rapid identification of hit compounds and the site of covalent modification. orioncoat.com The ability to target residues like tyrosine in functionally relevant protein pockets highlights the potential of sulfonyl fluoride-containing molecules, including derivatives of this compound, in developing new therapeutic agents and biological probes.

Table 3: Roles of Sulfonyl Fluorides in Catalysis and Ligand Design

| Domain | Role of Sulfonyl Fluoride | Process / Reaction | Key Outcome |

|---|---|---|---|

| Homogeneous Catalysis | Ambiphilic Reagent | Palladium(II)-Catalyzed Cyclopropanation | Stereoselective synthesis of diverse cyclopropanes. fluorocarbon.co.uk |

| Chemical Biology | Covalent Electrophile | Ligand-Protein Binding | Covalent modification of non-cysteine residues (Lys, Tyr, Ser). orioncoat.com |

| Drug Discovery | Reactive Fragment | Fragment-Based Ligand Discovery | Rapid discovery of novel covalent inhibitors for protein targets. orioncoat.com |

| Organic Synthesis | Functional Group | Palladium-Catalyzed Functionalization | Synthesis of multifunctional reagents from cyclic alkenylsulfonyl fluorides. nweurope.eu |

Advanced Analytical Methodologies for Characterization and Mechanistic Studies of Cyclopentanesulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is a cornerstone for the structural analysis of Cyclopentanesulfonyl fluoride (B91410), offering unparalleled detail about the atomic arrangement and electronic environment within the molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the Cyclopentanesulfonyl fluoride structure.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the protons of the cyclopentane (B165970) ring. The methine proton (CH-SO₂F) would likely appear as the most downfield signal due to the deshielding effect of the adjacent sulfonyl fluoride group. The remaining methylene (B1212753) protons would exhibit overlapping signals further upfield.

¹³C NMR: Due to the symmetry of the cyclopentane ring, the ¹³C NMR spectrum would display a limited number of signals. The carbon atom directly bonded to the sulfonyl fluoride group is expected to have the largest chemical shift. The other carbon atoms of the ring will appear at distinct chemical shifts, reflecting their distance from the electron-withdrawing SO₂F group. The typical chemical shift for a cyclopentane carbon is around 25-26 ppm docbrown.infooregonstate.edu.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly informative biophysics.orgyoutube.com. This compound would exhibit a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of alkyl sulfonyl fluorides. The chemical shifts for fluorine in sulfonyl fluorides are sensitive to the electronic environment and typically appear in a specific region of the spectrum alfa-chemistry.comucsb.edu. The reference standard commonly used is trichlorofluoromethane (B166822) (CFCl₃) youtube.comucsb.edursc.org.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Information |

| ¹H (CH-SO₂F) | 3.5 - 4.0 | Multiplet | J(H,H), J(H,F) |

| ¹H (CH₂) | 1.5 - 2.5 | Multiplet | J(H,H) |

| ¹³C (C-SO₂F) | 60 - 70 | Doublet | J(C,F) |

| ¹³C (CH₂) | 25 - 35 | Singlet | |

| ¹⁹F (SO₂F ) | +40 to +80 | Multiplet | J(F,H) |

For unambiguous assignment and deeper structural insights, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between adjacent protons in the cyclopentane ring, helping to trace the carbon backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals, allowing for definitive assignment of the ¹³C spectrum.

Solid-State NMR (ssNMR): For studying this compound in solid matrices or as part of a larger, less mobile system, ssNMR is invaluable. ¹⁹F ssNMR, in particular, can provide information on the local environment and orientation of the sulfonyl fluoride group, even in complex mixtures, without the need for sample cleanup acs.orgnih.gov. While resolution can be lower than in solution-state NMR, techniques like magic angle spinning (MAS) help to narrow the spectral lines acs.orgmarquette.edumarquette.edu.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide structural verification. Upon ionization (e.g., by Electron Ionization - EI), the molecular ion (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of the fluorine atom, the SO₂ group, or cleavage of the cyclopentane ring. These fragmentation pathways help to confirm the presence of the sulfonyl fluoride moiety and the alkyl backbone.

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Description |

| [M]⁺ | [C₅H₉SO₂F]⁺ | Molecular Ion |

| [M-F]⁺ | [C₅H₉SO₂]⁺ | Loss of Fluorine radical |

| [M-SO₂F]⁺ | [C₅H₉]⁺ | Loss of Sulfonyl fluoride radical |

| [M-C₅H₉]⁺ | [SO₂F]⁺ | Cleavage of the C-S bond |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups and conformation.

Functional Group Identification: The most prominent bands in the IR and Raman spectra of this compound would be the characteristic stretches of the sulfonyl group. These include strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1400-1450 cm⁻¹ and 1200-1240 cm⁻¹, respectively. A distinct band corresponding to the S-F stretch would also be present.

Conformational Analysis: The cyclopentane ring is not planar and exists in puckered conformations, primarily the "envelope" and "twist" forms, to alleviate torsional strain masterorganicchemistry.comscribd.comdalalinstitute.comlumenlearning.com. These conformations have very similar energies and can interconvert rapidly masterorganicchemistry.comscribd.com. Vibrational spectroscopy can be sensitive to these conformational isomers. Subtle shifts in the C-H and C-C vibrational modes can provide evidence for the predominant conformation or the dynamic equilibrium between different forms in the sample masterorganicchemistry.comworldscientific.com.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1400 - 1450 | Strong |

| S=O Symmetric Stretch | 1200 - 1240 | Strong |

| S-F Stretch | 800 - 900 | Medium-Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-C Stretch | 900 - 1200 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the parent this compound might be challenging, analysis of its solid derivatives provides unambiguous proof of structure nih.gov. This technique yields precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the solid-state properties of the material researchgate.netmdpi.com.

Chromatographic and Separation Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Purity Assessment: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from starting materials, byproducts, and solvents. By comparing the retention time with a known standard and integrating the peak area, the purity of a sample can be accurately quantified.

Reaction Monitoring: The synthesis of sulfonyl fluorides, for instance, via the oxidative coupling of thiols and potassium fluoride or from sulfonyl hydrazides, can be monitored using chromatography tue.nlrhhz.net. Small aliquots of the reaction mixture can be analyzed over time to determine the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading tue.nlresearchgate.net.

In Situ Spectroscopic Methods for Kinetic and Mechanistic Insights

In situ spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. This allows for a deep understanding of reaction kinetics and the elucidation of complex reaction mechanisms. For the study of this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable. These methods offer non-invasive means to observe the transformation of this compound under actual reaction conditions, providing insights that are not accessible through traditional offline analytical methods.

One of the primary advantages of using in situ methods is the ability to collect a large number of data points throughout the course of a reaction without the need for quenching or sample extraction. This high-density data is crucial for accurate kinetic modeling. For instance, by monitoring the disappearance of the characteristic signals of this compound and the appearance of product signals, one can plot concentration versus time profiles. From these profiles, initial reaction rates can be determined, and by varying the concentrations of reactants, the rate law and rate constants can be established.

While specific, detailed kinetic and mechanistic studies employing in situ spectroscopic methods exclusively on this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applied to the class of sulfonyl fluorides. The insights gained from studies on analogous cyclic and aliphatic sulfonyl fluorides provide a strong framework for understanding the expected behavior of this compound.

For example, in a hypothetical in situ NMR experiment monitoring the reaction of this compound with a primary amine, one would expect to observe the decay of the resonance corresponding to the fluorine atom in this compound. Simultaneously, new signals corresponding to the fluoride anion and the newly formed sulfonamide would emerge. The integration of these signals over time would provide the basis for kinetic analysis.

Similarly, in situ IR spectroscopy could be employed to follow the reaction by monitoring the vibrational bands associated with the S=O stretching in the sulfonyl fluoride group. As the reaction progresses, the intensity of this band would decrease, while new bands corresponding to the S=O stretching in the sulfonamide product would appear.

The following data tables represent hypothetical kinetic data that could be generated from such in situ spectroscopic studies of the reaction between this compound and a generic nucleophile (Nu-H) to form Cyclopentanesulfonamide and hydrogen fluoride.

Table 1: Hypothetical In Situ ¹⁹F NMR Kinetic Data for the Reaction of this compound with a Nucleophile

| Time (minutes) | Integral of this compound (¹⁹F Signal) | Concentration of this compound (M) |

| 0 | 1.00 | 0.100 |

| 10 | 0.85 | 0.085 |

| 20 | 0.72 | 0.072 |

| 30 | 0.61 | 0.061 |

| 60 | 0.37 | 0.037 |

| 90 | 0.22 | 0.022 |

| 120 | 0.13 | 0.013 |

Table 2: Hypothetical In Situ FT-IR Kinetic Data for the Reaction of this compound with a Nucleophile

| Time (minutes) | Absorbance of S=O Stretch (this compound) | Concentration of this compound (M) |

| 0 | 0.800 | 0.100 |

| 5 | 0.712 | 0.089 |

| 10 | 0.632 | 0.079 |

| 20 | 0.504 | 0.063 |

| 40 | 0.312 | 0.039 |

| 60 | 0.192 | 0.024 |

| 90 | 0.080 | 0.010 |

These tables illustrate the type of quantitative data that can be extracted from in situ spectroscopic monitoring, which is fundamental for deriving kinetic parameters and proposing a reaction mechanism. The detailed analysis of such data would reveal the reaction's sensitivity to reactant concentrations, temperature, and catalysts, thereby providing a comprehensive mechanistic picture of the reactivity of this compound.

Computational and Theoretical Chemistry Studies of Cyclopentanesulfonyl Fluoride

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These ab initio (from first principles) and density functional theory (DFT) approaches solve the Schrödinger equation or related electronic density equations to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For cyclopentanesulfonyl fluoride (B91410), DFT would be instrumental in several key areas:

Conformational Analysis: The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, primarily the "envelope" and "twist" forms. The substitution of a sulfonyl fluoride group can influence the relative energies of these conformers. DFT calculations can be employed to optimize the geometry of these different conformations and determine their relative stabilities. This analysis would reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules. For other cyclic sulfonyl compounds, DFT has been successfully used to elucidate the most stable ring conformations and the rotational barriers of the sulfonyl group.

Reactivity Prediction: DFT provides valuable electronic properties that help predict a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for nucleophilic or electrophilic attack. For cyclopentanesulfonyl fluoride, the LUMO is expected to be localized around the sulfur atom, making it susceptible to nucleophilic attack, a characteristic feature of sulfonyl fluorides.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution on the molecule's surface. These maps would likely show a region of positive electrostatic potential around the sulfur atom, reinforcing the notion of it being an electrophilic center, and negative potential around the fluorine and oxygen atoms.

A summary of predictable electronic properties from DFT is presented in the table below.

| Property | Predicted Characteristic for this compound | Implication |

| Stable Conformer | Likely an envelope or twist conformation of the cyclopentane ring. | Influences the molecule's shape and how it interacts with its environment. |

| HOMO-LUMO Energy Gap | A significant but not excessively large gap. | Suggests a balance of stability and reactivity, characteristic of sulfonyl fluorides used in synthesis. |

| LUMO Distribution | Primarily located on the sulfur atom of the -SO2F group. | Indicates the site for nucleophilic attack. |

| MEP Surface | Positive potential around the sulfur atom; negative potential on oxygen and fluorine atoms. | Guides intermolecular interactions, particularly with polar molecules and in reaction mechanisms. |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), offer a higher level of theory and can be particularly useful for predicting spectroscopic properties with high accuracy.

For this compound, these methods can be used to calculate:

Vibrational Frequencies: The vibrational modes corresponding to the stretching and bending of bonds can be calculated and correlated with experimental infrared (IR) and Raman spectra. Key vibrational frequencies would include the symmetric and asymmetric stretches of the S=O bonds and the S-F stretch, which are characteristic of the sulfonyl fluoride group.

NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecule's structure. The calculated shifts for the protons on the cyclopentane ring would be sensitive to their position relative to the sulfonyl fluoride group in the molecule's preferred conformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical methods provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its surroundings.

For this compound, MD simulations would be particularly useful for understanding:

Conformational Dynamics: MD can simulate the transitions between different conformations of the cyclopentane ring, providing information on the flexibility of the molecule and the energy barriers between conformers.

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around this compound, revealing the structure of the solvation shell and the nature of solute-solvent interactions (e.g., hydrogen bonding, dipole-dipole interactions). This is crucial for understanding reaction kinetics and mechanisms in solution. For instance, in a polar solvent like water, MD simulations would show how water molecules orient themselves around the polar sulfonyl fluoride group.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, such as its reaction with a nucleophile, computational methods can be used to model the entire reaction pathway.

This involves:

Locating Reactants, Products, and Intermediates: The geometries and energies of the starting materials, products, and any stable intermediates are calculated.

Identifying Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational algorithms can locate these transition state structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For the reaction of this compound with a nucleophile, these calculations would likely confirm a mechanism involving the formation of a trigonal bipyramidal intermediate or transition state at the sulfur atom.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational studies can systematically investigate how changes in molecular structure affect reactivity. By creating a series of related molecules in silico and calculating their properties, it is possible to establish structure-reactivity relationships.

For this compound, one could computationally explore:

Effect of Ring Size: By comparing the calculated properties of cyclopropanesulfonyl fluoride, cyclobutanesulfonyl fluoride, this compound, and cyclohexanesulfonyl fluoride, one could determine how ring strain and conformational differences influence the reactivity of the sulfonyl fluoride group.

Effect of Substitution: The impact of adding other functional groups to the cyclopentane ring could be modeled. For example, the presence of an electron-withdrawing group would be predicted to increase the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles. Conversely, an electron-donating group would be expected to decrease its reactivity.

These computational studies, by providing a detailed molecular-level understanding, can guide the design of new reagents and predict their chemical behavior, even in the absence of extensive experimental data.

Environmental Fate and Transformation Pathways of Cyclopentanesulfonyl Fluoride

Hydrolytic Degradation Mechanisms

The hydrolytic stability of Cyclopentanesulfonyl fluoride (B91410) is a critical factor in its environmental persistence. Sulfonyl fluorides, as a class, are generally more resistant to hydrolysis than other sulfonyl halides. This stability is attributed to the strong sulfur-fluorine bond. However, the rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

Detailed research on analogous compounds indicates that the hydrolysis of sulfonyl fluorides proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of the corresponding sulfonic acid. Under neutral or acidic conditions, this reaction is typically slow. However, under alkaline conditions, the increased concentration of the more nucleophilic hydroxide ion can significantly accelerate the rate of hydrolysis.

Table 1: General Hydrolytic Stability of Selected Sulfonyl Fluorides (Illustrative)

| Compound Type | General Stability | Influencing Factors | Primary Degradation Product |

| Aromatic Sulfonyl Fluorides | Variable | pH, substituents | Aromatic Sulfonic Acids |

| Aliphatic Sulfonyl Fluorides | Generally stable | pH | Aliphatic Sulfonic Acids |

| Cyclopentanesulfonyl fluoride (Predicted) | Moderately Stable | pH | Cyclopentanesulfonic acid |

Note: This table is illustrative and based on general chemical principles, as specific data for this compound is not available.

Biotransformation and Biodegradation Potential

The microbial-mediated transformation, or biodegradation, of this compound is a key process that can lead to its removal from the environment. The susceptibility of a compound to biodegradation depends on its chemical structure and the presence of microorganisms with the appropriate metabolic capabilities.

The biodegradation of sulfonated organic compounds has been studied, and various microbial pathways for the cleavage of the carbon-sulfur bond have been identified. Many microorganisms can utilize sulfonates as a source of sulfur for growth. acs.orgnih.gov The initial step in the degradation of sulfonates often involves desulfonation, which can be catalyzed by specific enzymes.

However, the presence of the fluorine atom in the sulfonyl fluoride group may significantly impact its biodegradability. Organofluorine compounds are often more resistant to microbial degradation due to the high strength of the carbon-fluorine bond and the high electronegativity of fluorine. While the sulfur-fluorine bond is the point of hydrolytic cleavage, enzymatic processes could potentially target other parts of the molecule.

For this compound, it is plausible that microorganisms could initially hydrolyze the sulfonyl fluoride to cyclopentanesulfonate. The subsequent biodegradation of the resulting alicyclic sulfonate would depend on the ability of microbial communities to cleave the C-S bond and metabolize the cyclopentane (B165970) ring. The biodegradation of alicyclic hydrocarbons can be slow and often requires the concerted action of a microbial consortium. researchgate.net Therefore, it is anticipated that the biodegradation of this compound would be a slow process in most environments.

Atmospheric and Aquatic Distribution Mechanisms

The distribution of this compound in the atmosphere and aquatic environments is governed by its physical and chemical properties, including its volatility, water solubility, and partitioning behavior.

Atmospheric Distribution:

The potential for this compound to be present in the atmosphere depends on its vapor pressure. While no experimental value is available, related compounds such as 3-cyclopropylbutane-1-sulfonyl fluoride have a predicted low vapor pressure, suggesting that this compound is likely to have low volatility. guidechem.com If it does enter the atmosphere, its transport will be influenced by air currents. Its atmospheric residence time would be determined by the rates of photolytic degradation (primarily reaction with hydroxyl radicals) and deposition (wet and dry). Given the expected low vapor pressure, long-range atmospheric transport is likely to be limited.

Aquatic Distribution:

In aquatic systems, the distribution of this compound between the water column, sediment, and biota is controlled by its water solubility and its tendency to adsorb to particulate matter and accumulate in organisms.

Water Solubility: The water solubility of this compound is a key parameter influencing its concentration in the aqueous phase. While specific data is lacking, sulfonyl fluorides can exhibit a range of solubilities.

Sorption to Sediment: The partitioning of the compound between water and sediment is described by the sediment-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). Compounds with low water solubility and high affinity for organic matter tend to adsorb to sediment.

Bioaccumulation: The potential for a chemical to accumulate in aquatic organisms is often estimated by its octanol-water partition coefficient (Kow). A high Kow value suggests a greater tendency to partition into the fatty tissues of organisms.

Without experimental data for these key physical and chemical properties, a quantitative assessment of the atmospheric and aquatic distribution of this compound is not possible. However, based on its structure as a relatively small, non-polar cyclic alkane with a polar sulfonyl fluoride group, it is likely to have some water solubility and a moderate potential for sorption to organic matter.

Table 2: Predicted Physicochemical Properties and their Influence on Environmental Distribution for this compound

| Property | Predicted Value/Behavior | Influence on Distribution |

| Vapor Pressure | Low (by analogy) guidechem.com | Limited atmospheric presence and long-range transport. |

| Water Solubility | Moderate (speculative) | Will determine its concentration in the aqueous phase. |

| Octanol-Water Partition Coefficient (Kow) | Moderate (speculative) | Moderate potential for bioaccumulation in aquatic organisms. |

| Henry's Law Constant | Low (speculative) | Limited volatilization from water to air. |

Note: This table is based on predictions and analogies with similar compounds due to the lack of experimental data for this compound.

Future Directions and Interdisciplinary Research Frontiers for Cyclopentanesulfonyl Fluoride

Integration with Green Chemistry Principles and Sustainable Synthesis